(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid
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Overview
Description
(2S)-2-[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid is a complex organic compound with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, methyl, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the tetrahydropteridin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropteridin ring.
Introduction of the amino and methyl groups: Amino and methyl groups are introduced through nucleophilic substitution reactions using reagents such as ammonia or methyl iodide.
Coupling with benzoyl chloride: The benzoyl group is introduced by reacting the intermediate with benzoyl chloride in the presence of a base such as pyridine.
Formation of the pentanedioic acid moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
(2S)-2-[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid: Similar structure but without the isotopic labeling.
(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]butanedioic acid: Similar structure with a butanedioic acid moiety instead of pentanedioic acid.
Uniqueness
The uniqueness of (2S)-2-[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]aminopentanedioic acid lies in its isotopic labeling, which makes it valuable for tracing studies in biochemical and pharmacological research. The presence of multiple functional groups also allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C20H25N7O6 |
---|---|
Molecular Weight |
464.42 g/mol |
IUPAC Name |
(2S)-2-[[4-[[(6R)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13+/m1/s1/i6+1,7+1,13+1,14+1,19+1 |
InChI Key |
ZNOVTXRBGFNYRX-YDDCNDSASA-N |
Isomeric SMILES |
CN1[C@@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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